Velneperit

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Velneperit, also known as S-2367, is a small molecule that acts as an antagonist of the Neuropeptide Y (NPY) Y5 receptor []. NPY is a neuropeptide involved in various physiological processes, including stimulation of appetite and food intake []. By blocking the Y5 receptor, Velneperit has been investigated for its potential use in managing weight and obesity.

Studies on Weight Management

Preclinical studies suggest that Velneperit may decrease food intake and body weight in animal models [, ].

Some clinical trials have been conducted to assess the efficacy of Velneperit for weight management in humans. However, these trials yielded mixed results, with some showing modest weight loss and others showing no significant effect [, ].

Velneperit, also known by its developmental code S-2367, is a small molecule drug developed by Shionogi that acts as a potent and selective antagonist for the Neuropeptide Y receptor Y 5. Its chemical formula is , with a molar mass of 407.45 g·mol . Velneperit was primarily investigated for its potential in treating obesity due to its anorectic effects, although it was discontinued after Phase II clinical trials yielded disappointing results. Despite this setback, the drug demonstrated the potential of Y 5 receptor antagonists as future anti-obesity agents .

Velneperit functions primarily as an antagonist at the Neuropeptide Y receptor Y 5, exhibiting high selectivity over other receptors such as Y 1, Y 2, and Y 4. Its binding affinity is quantified with a K value of 5.3 nM, indicating a strong interaction with the target receptor . The biological activity of Velneperit suggests that it can effectively modulate appetite and energy balance through neuropeptide signaling pathways.

The synthesis of Velneperit has undergone optimization to enhance efficiency. The initial method involved multiple steps that were streamlined to reduce both the number of reactions and the types of solvents used . This approach not only improves the yield but also minimizes waste, aligning with contemporary practices in green chemistry.

Velneperit was primarily developed for its potential application in treating obesity. The drug's mechanism—antagonizing the Neuropeptide Y receptor Y 5—suggests that it could help regulate appetite and food intake. Although clinical development was halted, Velneperit's initial trials contributed valuable insights into the role of neuropeptide signaling in metabolic disorders .

Several compounds share structural or functional similarities with Velneperit. These include:

Comparison TableCompound Receptor Target Selectivity Development Status Velneperit Neuropeptide Y receptor Y 5 High Discontinued after Phase II BIBO 3304 Neuropeptide Y receptors Moderate Research Stage JNJ-31020028 Neuropeptide Y receptors Low Research Stage L-152,804 Neuropeptide Y receptors Moderate Research Stage

| Compound | Receptor Target | Selectivity | Development Status |

|---|---|---|---|

| Velneperit | Neuropeptide Y receptor Y 5 | High | Discontinued after Phase II |

| BIBO 3304 | Neuropeptide Y receptors | Moderate | Research Stage |

| JNJ-31020028 | Neuropeptide Y receptors | Low | Research Stage |

| L-152,804 | Neuropeptide Y receptors | Moderate | Research Stage |

Velneperit's uniqueness lies in its high selectivity for the Y 5 receptor compared to other compounds, which may target multiple subtypes or have less defined selectivity profiles. This characteristic is crucial for minimizing side effects and enhancing therapeutic efficacy in targeted applications.

Molecular Structure and Formula

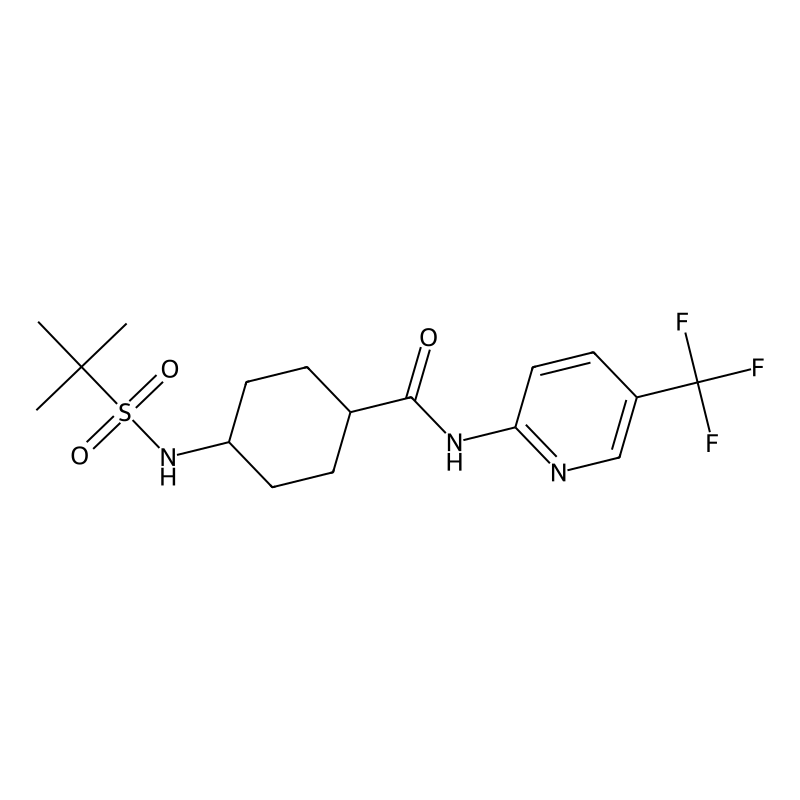

The chemical structure of Velneperit is characterized by its molecular formula C₁₇H₂₄F₃N₃O₃S, which indicates the presence of seventeen carbon atoms, twenty-four hydrogen atoms, three fluorine atoms, three nitrogen atoms, three oxygen atoms, and one sulfur atom [4] [5]. The molecular weight of the compound is 407.45 grams per mole, with an exact mass of 407.14904730 daltons [4] [5].

The compound exhibits a defined stereochemical configuration with two stereochemical centers, both of which are specifically defined [6]. The absolute configuration is established, indicating that the spatial arrangement of atoms around the chiral centers is precisely determined [6].

International Union of Pure and Applied Chemistry Nomenclature

The official International Union of Pure and Applied Chemistry name for Velneperit is trans-4-(tert-butylsulfonylamino)-N-[5-(trifluoromethyl)pyridin-2-yl]cyclohexane-1-carboxamide [1] [4] [7]. This systematic nomenclature provides a complete description of the molecular structure, indicating the trans configuration of the cyclohexane ring substituents, the presence of a tert-butylsulfonylamino group at the 4-position, and a trifluoromethyl-substituted pyridine moiety connected through a carboxamide linkage [1] [4].

An alternative systematic name commonly used in chemical databases is (1r,4r)-4-((1,1-dimethylethyl)sulfonamido)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexane-1-carboxamide [4] [7]. This nomenclature specifically designates the stereochemical configuration using the (1r,4r) notation, which indicates the relative positions of the substituents on the cyclohexane ring [4] [7].

Chemical Registry Numbers and Identifiers

Velneperit is assigned the Chemical Abstracts Service registry number 342577-38-2, which serves as its unique identifier in chemical databases worldwide [4] [5] [7]. The compound has been assigned the Unique Ingredient Identifier 09BQ2KJ22J by the United States Food and Drug Administration Global Substance Registration System [4] [5] [7].

The International Chemical Identifier key for Velneperit is WGEWUYACXPEFPO-AULYBMBSSA-N, which provides a unique textual identifier for the compound based on its molecular structure [4] [5] [6]. The complete International Chemical Identifier string is InChI=1S/C17H24F3N3O3S/c1-16(2,3)27(25,26)23-13-7-4-11(5-8-13)15(24)22-14-9-6-12(10-21-14)17(18,19)20/h6,9-11,13,23H,4-5,7-8H2,1-3H3,(H,21,22,24)/t11-,13- [4] [5] [6].

Simplified Molecular Input Line Entry System Representation

The Simplified Molecular Input Line Entry System string for Velneperit is CC(C)(C)S(=O)(=O)N[C@H]1CCC@@HC(=O)NC2=NC=C(C=C2)C(F)(F)F [4] [5] [6]. This notation encodes the molecular structure in a linear format, including the stereochemical information indicated by the @ symbols, which specify the configuration at the chiral centers [4] [5] [6].

Official Nomenclature and Regulatory Designations

International Nonproprietary Name

Velneperit has been assigned as both the International Nonproprietary Name by the World Health Organization and the United States Adopted Name by the United States Adopted Names Council [7] [8] [9]. These designations establish Velneperit as the official nonproprietary name for this chemical entity in international pharmaceutical nomenclature [7] [8] [9].

The compound appears in the World Health Organization Drug Dictionary with the designation VELNEPERIT [WHO-DD], confirming its recognition in international pharmaceutical databases [7] [8] [9].

Research and Development Codes

During its development phase, Velneperit was primarily identified by the research code S-2367, which was assigned by the originating pharmaceutical company Shionogi [1] [2] [10]. Alternative forms of this research code include S2367 and S 2367, all referring to the same chemical entity [7] [8].

Chemical Literature Designations

In scientific literature and chemical databases, Velneperit may be referenced under various systematic names. These include the formal chemical name 4-(tert-butylsulfonylamino)-N-[5-(trifluoromethyl)pyridin-2-yl]cyclohexane-1-carboxamide and the stereochemically specific designation trans-4-[[(1,1-dimethylethyl)sulfonyl]amino]-N-[5-(trifluoromethyl)-2-pyridinyl]-cyclohexanecarboxamide [11] [12].

Database Identifiers

Velneperit is catalogued in numerous chemical and pharmaceutical databases with specific identifiers. The compound appears in ChEBI (Chemical Entities of Biological Interest) with the identifier CHEBI:177547 [4] [7]. In the ChEMBL database, it is designated as CHEMBL2016681 [4] [7]. The DrugBank database assigns it the identifier DB12889 [4] [7].

Additional database identifiers include the KEGG Drug identifier D08026 [4] [7], the PubChem Compound identifier CID 20629114 [4] [7], and the ChemSpider identifier 25948511 [11]. The Environmental Protection Agency DSSTox database assigns it the identifier DTXSID20955806 [4] [7].

Physical and Chemical Properties

Velneperit exists as a white solid powder under standard conditions [13] [14]. The compound demonstrates good solubility in dimethyl sulfoxide, with a solubility of at least 30 milligrams per milliliter, equivalent to 73.63 millimolar [13] [14] [15]. Research-grade preparations of Velneperit typically exhibit a purity of 98% or greater [13] [14] [15].

The compound possesses two hydrogen bond donor sites and eight hydrogen bond acceptor sites, contributing to its interaction profile with biological targets [4]. It contains five rotatable bonds, which influence its conformational flexibility [4]. The calculated partition coefficient (XLogP3-AA) is 2.6, indicating moderate lipophilicity [4].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₇H₂₄F₃N₃O₃S | [4] [5] |

| Molecular Weight | 407.45 g/mol | [4] [5] |

| CAS Registry Number | 342577-38-2 | [4] [5] [7] |

| UNII | 09BQ2KJ22J | [4] [5] [7] |

| InChI Key | WGEWUYACXPEFPO-AULYBMBSSA-N | [4] [5] [6] |

| Physical State | White solid powder | [13] [14] |

| DMSO Solubility | ≥30 mg/mL (73.63 mM) | [13] [14] [15] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 8 | [4] |

| Rotatable Bonds | 5 | [4] |

| XLogP3-AA | 2.6 | [4] |

| Nomenclature Type | Designation | Reference |

|---|---|---|

| INN/USAN | Velneperit | [7] [8] [9] |

| WHO-DD | VELNEPERIT [WHO-DD] | [7] [8] [9] |

| Research Code | S-2367 | [1] [2] [10] |

| IUPAC Name | trans-4-(tert-butylsulfonylamino)-N-[5-(trifluoromethyl)pyridin-2-yl]cyclohexane-1-carboxamide | [1] [4] [7] |

| ChEBI ID | CHEBI:177547 | [4] [7] |

| ChEMBL ID | CHEMBL2016681 | [4] [7] |

| DrugBank ID | DB12889 | [4] [7] |

| PubChem CID | 20629114 | [4] [7] |

Chemical Identity and Registration

The compound is registered under CAS Number 342577-38-2 [1] [2] [3] and has been assigned the Unique Ingredient Identifier (UNII) 09BQ2KJ22J by regulatory authorities [2] [6]. Its systematic IUPAC name is 4-(tert-butylsulfonylamino)-N-[5-(trifluoromethyl)pyridin-2-yl]cyclohexane-1-carboxamide [7] [5]. The compound has also been designated with various synonyms including S-2367, its original research code, and Velneperit as its International Nonproprietary Name [1] [2] [3].

Structural Representation

The molecular structure of Velneperit can be represented through multiple chemical notation systems. The Simplified Molecular Input Line Entry System (SMILES) notation is: CC(C)(C)S(=O)(=O)N[C@H]1CCC@@HC(=O)NC2=CC=C(C=N2)C(F)(F)F [2] [3] [5]. The International Chemical Identifier (InChI) key is WGEWUYACXPEFPO-AULYBMBSSA-N [2] [6] [7], which provides a unique identifier for the compound's structure.

Stereochemical Features

Stereochemical Configuration

Velneperit exhibits interesting stereochemical properties that are crucial for its biological activity. The compound contains two defined stereocenters (2/2) within its structure [2] [6], yet it is classified as having no optical activity (NONE) [2] [6]. This apparent contradiction arises from the overall stereochemical configuration of the molecule, which is designated as ACHIRAL at the molecular level despite containing individual chiral centers [2] [6].

Cyclohexane Ring Geometry

The central cyclohexane ring adopts a chair conformation, which is the most thermodynamically stable arrangement for six-membered saturated rings [8] [9]. The trans-1,4-disubstitution pattern on the cyclohexane ring places the tert-butylsulfonyl group and the carboxamide linkage in a trans relationship [1] [2]. This trans configuration is thermodynamically favorable and contributes to the overall stability of the molecule [8] [9].

The stereochemical descriptors in the SMILES notation ([C@H] and [C@@H]) indicate the specific three-dimensional arrangement of substituents around the chiral carbons in the cyclohexane ring [2] [6]. The equatorial orientation of the bulky tert-butylsulfonyl group minimizes steric hindrance and contributes to the molecule's stability [8] [9].

Spatial Arrangement

The spatial arrangement of functional groups in Velneperit is designed to optimize its interaction with the NPY Y₅ receptor. The trans configuration ensures that the key pharmacophoric elements are positioned in a manner that facilitates optimal binding to the target protein [2] [6]. The rigid cyclohexane scaffold provides a stable framework that maintains the relative positions of the functional groups [8] [9].

Electronic Structure and Bonding

Molecular Charge Distribution

Velneperit carries a net molecular charge of zero [2] [6], indicating that it exists as a neutral molecule under physiological conditions. The charge distribution within the molecule is influenced by the presence of electron-withdrawing groups, particularly the trifluoromethyl group and the sulfonyl moiety [10] [11].

Hydrogen Bonding Characteristics

The molecule possesses two hydrogen bond donors and eight hydrogen bond acceptors [5]. The hydrogen bond donors are likely the sulfonamide NH group and the carboxamide NH group, which can participate in hydrogen bonding interactions with the target receptor [12] [13]. The eight hydrogen bond acceptors include oxygen atoms from the sulfonyl group and carboxamide, nitrogen atoms from the pyridine ring, and fluorine atoms from the trifluoromethyl group [5] [12].

Topological Polar Surface Area

The topological polar surface area (TPSA) of Velneperit is calculated to be between 88.16 and 96.54 Ų [14] [15] [12]. This value is significant for drug development as it relates to the compound's ability to cross biological membranes. The TPSA is below the threshold of 140 Ų typically associated with poor cell permeability, suggesting that Velneperit should have adequate membrane permeability for oral bioavailability [12] [13].

Conformational Analysis

Rotatable Bonds

Velneperit contains 4-5 rotatable bonds [5], which contribute to its conformational flexibility. The rotatable bonds are primarily located in the linkages between the major structural components: the tert-butylsulfonyl group, the cyclohexane ring, and the pyridine ring [5]. This moderate degree of flexibility allows the molecule to adopt different conformations while maintaining its overall structural integrity [8] [9].

Molecular Geometry

The molecular geometry of Velneperit is characterized by several distinct structural components:

Cyclohexane Ring: The central six-membered ring adopts a chair conformation with the substituents arranged in a trans-1,4-pattern [8] [9]. The ring provides a rigid scaffold that maintains the spatial relationship between the pharmacophoric groups.

Tert-butylsulfonyl Group: This bulky substituent occupies an equatorial position on the cyclohexane ring, minimizing steric interactions [8] [9]. The sulfonyl group exhibits tetrahedral geometry around the sulfur atom.

Pyridine Ring: The pyridine moiety maintains a planar aromatic geometry with the trifluoromethyl group at the 5-position [8] [9]. The electron-deficient nature of the pyridine ring is enhanced by the presence of the electron-withdrawing trifluoromethyl group.

Carboxamide Linkage: The amide bond connecting the cyclohexane and pyridine rings exhibits planar geometry due to partial double-bond character [8] [9]. This planarity restricts rotation around the C-N bond and contributes to the molecule's overall rigidity.

Physical and Chemical Properties

Molecular Weight and Density

Velneperit has a molecular weight of 407.45 g/mol [1] [2] [5], placing it within the optimal range for drug-like molecules according to Lipinski's rule of five. The calculated density is 1.31 g/cm³ [16] [17], indicating a relatively dense molecular packing. The molar volume, calculated from the molecular weight and density, is approximately 311.03 cm³/mol.

Lipophilicity

The compound exhibits a XLogP3 value of 2.6 [5], indicating moderate lipophilicity. This value suggests that Velneperit should have favorable partition properties for crossing biological membranes while maintaining sufficient aqueous solubility for pharmaceutical formulation [12] [13].

Solubility Characteristics

Velneperit demonstrates good solubility in dimethyl sulfoxide (DMSO) with a solubility of ≥30 mg/mL (73.63 mM) [14] [18] [15]. This high solubility in DMSO is important for compound handling and in vitro assays. The compound's solubility in aqueous media is likely limited due to its moderate lipophilicity and the presence of hydrophobic groups such as the tert-butyl and trifluoromethyl moieties [19] [20].

Physical State and Stability

Under standard conditions, Velneperit exists as a solid with a white to off-white appearance [14] [18] [15]. The compound maintains high purity levels (≥98-99%) when properly stored [14] [18] [15]. Stability testing indicates that the compound remains stable under appropriate storage conditions, typically requiring storage at 2-8°C [14] [18] [15].

Thermal Properties

The melting point and boiling point of Velneperit have not been experimentally determined according to available safety data sheets [21] [22]. This information gap represents an area where additional physical characterization would be valuable for complete molecular property assessment.

Spectroscopic Properties

Mass Spectrometry

Mass spectrometric analysis of Velneperit reveals a molecular ion peak at m/z 407.149047, corresponding to the [M+H]⁺ ion [1] [2]. The exact mass determination is crucial for compound identification and purity assessment [23] [24]. Additional fragmentation patterns would provide information about the compound's stability and fragmentation pathways under ionization conditions.

Nuclear Magnetic Resonance

While specific NMR data for Velneperit are not extensively reported in the available literature, the compound's structure suggests it would exhibit characteristic chemical shifts for each structural component [25] [26]. The trifluoromethyl group would appear as a characteristic signal in both ¹H and ¹⁹F NMR spectra, while the aromatic protons of the pyridine ring would appear in the aromatic region of the ¹H NMR spectrum [25] [26].

Vibrational Spectroscopy

The compound's vibrational spectrum would be expected to show characteristic absorption bands for the major functional groups: C=O stretch for the carboxamide (~1650 cm⁻¹), S=O stretches for the sulfonyl group (~1150 and 1350 cm⁻¹), and N-H stretches for the secondary amide and sulfonamide groups [27] [28].

Computational Studies

Molecular Modeling

Computational studies of Velneperit have likely been conducted to understand its binding interactions with the NPY Y₅ receptor, though specific quantum chemical calculations are not extensively documented in the available literature [29] [30]. Such studies would typically involve molecular dynamics simulations to understand the compound's conformational behavior and docking studies to predict binding modes [31] [32].

Electronic Structure Calculations

Theoretical calculations would be valuable for understanding the electronic structure of Velneperit, including charge distribution, frontier molecular orbitals, and electrostatic potential surfaces [29] [30]. These calculations would provide insights into the compound's reactivity and binding properties [33] [34].

Pharmacophore Analysis

Computational pharmacophore modeling has likely been employed to identify the key structural features responsible for NPY Y₅ receptor binding [32] [35]. Such analysis would help understand the structure-activity relationships and guide the design of related compounds [31] [32].

Structure-Activity Relationships

Pharmacophoric Elements

The structural features of Velneperit that contribute to its biological activity include:

- The trans-1,4-disubstituted cyclohexane ring providing a rigid scaffold

- The tert-butylsulfonyl group contributing to binding affinity through hydrophobic interactions

- The pyridine ring with its electron-deficient character facilitating π-π stacking interactions

- The trifluoromethyl group enhancing binding through fluorine-specific interactions

- The carboxamide linkage providing hydrogen bonding capability

Molecular Recognition

The specific three-dimensional arrangement of these pharmacophoric elements in Velneperit is optimized for recognition by the NPY Y₅ receptor [2] [6]. The rigid cyclohexane framework maintains the proper spatial relationship between the functional groups, while the moderate flexibility allows for induced fit binding [8] [9].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

KEGG Target based Classification of Drugs

Rhodopsin family

Neuropeptide Y

NPY5R [HSA:4889] [KO:K04207]

Other CAS

Wikipedia

Dates

2: George M, Rajaram M, Shanmugam E. New and emerging drug molecules against obesity. J Cardiovasc Pharmacol Ther. 2014 Jan;19(1):65-76. doi: 10.1177/1074248413501017. Epub 2013 Sep 24. Review. PubMed PMID: 24064009.